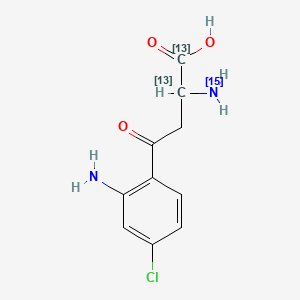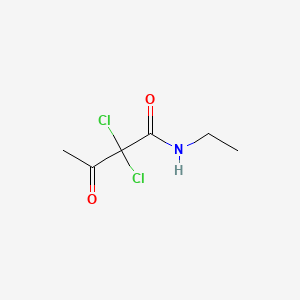
N,N-Diisopropyltryptamine-d4 Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N-Diisopropyltryptamine-d4 Oxalate” is a biochemical used for proteomics research . It has a molecular formula of C18H22D4N2O4 and a molecular weight of 338.43 .
Synthesis Analysis
“N,N-Diisopropyltryptamine” (commonly abbreviated as DiPT) is a synthetic hallucinogenic substance. It is a derivative of the amino acid tryptophan and is closely related to the naturally occurring and widely banned “N,N-dimethyltryptamine” (DMT) . American biochemist Alexander T. Shulgin, synthesized and experimented with DiPT as early as 1980 . Shulgin published two methods for synthesizing DiPT as its hydrochloride . In the first method, he combined indole with oxalyl chloride to form an acyl chloride intermediate, which was treated with diisopropylamine to form indol-3-yl-N,N-diisopropylglyoxylamide . This product was then reduced with lithium aluminum hydride to form DiPT ∙ HCl . In the second, more direct, synthesis, Shulgin treated tryptamine with isopropyl iodide in the presence of a tertiary amine . The crude free base DiPT was acidified with anhydrous hydrogen chloride to form the HCl salt .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C18H22D4N2O4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of DiPT have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 338.43 and a molecular formula of C18H22D4N2O4 .Mechanism of Action
Future Directions
Properties
| 1346597-82-7 | |
Molecular Formula |
C18H26N2O4 |
Molecular Weight |
338.44 |
IUPAC Name |
oxalic acid;N-propan-2-yl-N-[1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C16H24N2.C2H2O4/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;3-1(4)2(5)6/h5-8,11-13,17H,9-10H2,1-4H3;(H,3,4)(H,5,6)/i9D2,10D2; |
InChI Key |
OTBAKMLNZXZOCB-PQDNHERISA-N |
SMILES |
CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C.C(=O)(C(=O)O)O |
synonyms |
N,N-Bis(1-methylethyl)-1H-indole-3-ethan-d4-amine Oxalate; 3-[2-(Diisopropylamino)ethyl-d4]indole Oxalate; DiPT-d4 Oxalate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate](/img/structure/B585106.png)

